Ethoxyfen-ethyl: A Technical Whitepaper on its Chemical Structure and Properties
Ethoxyfen-ethyl: A Technical Whitepaper on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxyfen-ethyl is a synthetic organic compound classified as a diphenyl ether herbicide. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll and heme biosynthetic pathways in plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available toxicological and environmental fate data for Ethoxyfen-ethyl. Due to its status as an obsolete herbicide, publicly available experimental data is limited; therefore, this paper synthesizes the most current information from chemical databases and literature on related compounds to present a thorough profile. All quantitative data is summarized in structured tables, and a detailed visualization of its primary signaling pathway is provided.
Chemical Identity and Structure
Ethoxyfen-ethyl is characterized by a diphenyl ether core structure, substituted with chlorine and trifluoromethyl groups, and an ethyl lactate ester moiety.
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IUPAC Name: [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[1]
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CAS Number: 131086-42-5[1]
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Synonyms: Ethoxyfen-ethyl [ISO], Fulumi, Buvirex, HC 252[2]
The presence of a chiral center in the ethyl lactate portion of the molecule results in stereoisomerism.
Table 1: Chemical Identifiers and Structure
| Identifier | Value |
| IUPAC Name | [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[1] |
| CAS Number | 131086-42-5[1] |
| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅[1] |
| Molecular Weight | 451.2 g/mol (Computed)[1] |
| Canonical SMILES | CCOC(=O)--INVALID-LINK--OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl[1] |
| InChI Key | LUZZPGJQJKMMDM-JTQLQIEISA-N[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of Ethoxyfen-ethyl (Computed)
| Property | Value | Source |
| Molecular Weight | 451.2 g/mol | PubChem[1] |
| XLogP3 | 4.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 450.0248634 Da | PubChem[1] |
| Topological Polar Surface Area | 61.8 Ų | PubChem[1] |
| Heavy Atom Count | 29 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 575 | PubChem[1] |
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The primary mode of action for Ethoxyfen-ethyl, like other diphenyl ether herbicides, is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical for the biosynthesis of both chlorophyll and heme in plants.
PPO catalyzes the oxidation of protoporphyrinogen IX (Protox) to protoporphyrin IX (Proto IX). Inhibition of PPO leads to the accumulation of Protox in the chloroplast stroma. This excess Protox leaks into the cytoplasm where it is non-enzymatically oxidized to Proto IX. Cytoplasmic Proto IX, in the presence of light and oxygen, acts as a potent photosensitizer, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen then causes rapid peroxidation of lipids and proteins within cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, cell death.
Caption: Mechanism of action of Ethoxyfen-ethyl via PPO inhibition.
Experimental Protocols
Detailed, validated experimental protocols specifically for Ethoxyfen-ethyl are scarce in peer-reviewed literature. However, based on methodologies for other PPO-inhibiting herbicides, a general protocol for assessing its activity can be outlined.
General Protocol for In Vitro PPO Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of Ethoxyfen-ethyl on PPO activity.
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Enzyme Extraction:
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Homogenize fresh plant tissue (e.g., spinach leaves, etiolated seedlings) in a chilled extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing sucrose, MgCl₂, and protease inhibitors).
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Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.
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Isolate chloroplasts or mitochondria by differential centrifugation.
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Lyse the organelles to release the membrane-bound PPO enzyme.
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PPO Activity Assay:
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The assay mixture should contain a suitable buffer (e.g., 100 mM HEPES-KOH, pH 7.5), a detergent to solubilize the enzyme (e.g., Tween 80), and the substrate, protoporphyrinogen IX.
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Prepare a range of Ethoxyfen-ethyl concentrations in a suitable solvent (e.g., DMSO).
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Initiate the reaction by adding the enzyme preparation to the assay mixture containing the substrate and the inhibitor.
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Monitor the formation of protoporphyrin IX by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.
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Data Analysis:
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Calculate the rate of reaction for each inhibitor concentration.
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Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rate against the logarithm of the inhibitor concentration.
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Analytical Method for Residue Analysis
A general approach for the analysis of diphenyl ether herbicide residues in environmental or biological samples typically involves the following steps:
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Extraction:
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Solid samples (e.g., soil, plant tissue) are extracted with an organic solvent such as acetonitrile or ethyl acetate, often with the addition of a salting-out agent (QuEChERS method).
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Liquid samples (e.g., water) can be extracted using liquid-liquid extraction or solid-phase extraction (SPE).
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Clean-up:
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The crude extract is purified to remove interfering matrix components. This can be achieved using dispersive SPE (d-SPE) with sorbents like PSA (primary secondary amine) and C18, or by using SPE cartridges.
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Analysis:
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The final determination is typically performed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.
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Caption: General workflow for residue analysis of diphenyl ether herbicides.
Toxicology and Ecotoxicology
Specific quantitative toxicological data for Ethoxyfen-ethyl is limited. The University of Hertfordshire's Pesticide Properties Database (PPDB) assigns a "Moderate" alert for mammalian acute toxicity but also notes that significant data are missing[2].
Table 3: Summary of Toxicological Profile for Ethoxyfen-ethyl
| Endpoint | Value/Classification | Notes |
| Mammalian Acute Toxicity | Moderate | Based on alerts from the AERU PPDB[2]. Specific LD₅₀ values are not readily available. |
| Carcinogenicity | No data available | |
| Mutagenicity | No data available | |
| Reproductive/Developmental Toxicity | No data available |
Ecotoxicology:
Data on the ecotoxicity of Ethoxyfen-ethyl is also sparse. As a class, diphenyl ether herbicides can be toxic to aquatic organisms. The environmental fate is influenced by factors such as soil type, pH, and microbial activity. They are generally susceptible to microbial degradation.
Metabolism and Environmental Fate
The metabolism of diphenyl ether herbicides in plants typically involves cleavage of the ether bond, followed by conjugation with sugars or amino acids to form less toxic metabolites. In soil, microbial degradation is a key dissipation pathway. The half-life of these herbicides in soil can vary widely depending on environmental conditions.
Conclusion
Ethoxyfen-ethyl is a diphenyl ether herbicide that functions through the inhibition of protoporphyrinogen oxidase. While its chemical structure and general mechanism of action are well-understood, there is a significant lack of publicly available, detailed experimental data on its physicochemical properties, toxicology, and environmental fate. This is likely due to its status as an obsolete herbicide. The information presented in this whitepaper is compiled from the most reliable available sources and provides a foundational understanding of this compound for research and developmental purposes. Further empirical studies would be necessary to fully characterize its properties and potential impacts.
